3,5,3',5'-Tetraiodo Thyroaldehyde
Overview
Description
Preparation Methods
The synthesis of 3,5,3’,5’-Tetraiodo Thyroaldehyde involves multiple steps, typically starting from iodinated phenol derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the iodination process. Industrial production methods may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
3,5,3’,5’-Tetraiodo Thyroaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Iodine atoms can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5,3’,5’-Tetraiodo Thyroaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5,3’,5’-Tetraiodo Thyroaldehyde involves its interaction with thyroid hormone receptors. It mimics the effects of thyroxine (T4) by binding to these receptors and influencing various metabolic pathways . The molecular targets include enzymes involved in lipid and carbohydrate metabolism, and the pathways affected include those regulating basal energy expenditure .
Comparison with Similar Compounds
3,5,3’,5’-Tetraiodo Thyroaldehyde is unique compared to other thyroid hormone analogues due to its specific structure and iodination pattern. Similar compounds include:
3,5,3’-Triiodo-L-thyronine (T3): A more potent thyroid hormone that influences metabolic rates.
3,5-Diiodo-L-thyronine (T2): Known for its rapid effects on lipid metabolism.
3,3’,5,5’-Tetraiodo-L-thyronine (T4): The primary hormone produced by the thyroid gland.
These compounds share structural similarities but differ in their biological activity and potency.
Properties
IUPAC Name |
4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-5,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHLJTORMPKPTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6I4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173988 | |
Record name | 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2016-06-0 | |
Record name | 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2016-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-HYDROXY-3,5-DIIODOPHENOXY)-3,5-DIIODOBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39N162X79L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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